2,5-Diethyl-3,6-dimethylpyrazine
2,5-Diethyl-3,6-dimethylpyrazine
2, 5-Diethyl-3, 6-dimethylpyrazine belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2, 5-Diethyl-3, 6-dimethylpyrazine is slightly soluble (in water) and a moderately basic compound (based on its pKa). Outside of the human body, 2, 5-diethyl-3, 6-dimethylpyrazine can be found in coffee and coffee products. This makes 2, 5-diethyl-3, 6-dimethylpyrazine a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
18903-30-5
VCID:
VC21323063
InChI:
InChI=1S/C10H16N2/c1-5-9-7(3)12-10(6-2)8(4)11-9/h5-6H2,1-4H3
SMILES:
CCC1=C(N=C(C(=N1)C)CC)C
Molecular Formula:
C10H16N2
Molecular Weight:
164.25 g/mol
2,5-Diethyl-3,6-dimethylpyrazine
CAS No.: 18903-30-5
Cat. No.: VC21323063
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2, 5-Diethyl-3, 6-dimethylpyrazine belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2, 5-Diethyl-3, 6-dimethylpyrazine is slightly soluble (in water) and a moderately basic compound (based on its pKa). Outside of the human body, 2, 5-diethyl-3, 6-dimethylpyrazine can be found in coffee and coffee products. This makes 2, 5-diethyl-3, 6-dimethylpyrazine a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 18903-30-5 |
| Molecular Formula | C10H16N2 |
| Molecular Weight | 164.25 g/mol |
| IUPAC Name | 2,5-diethyl-3,6-dimethylpyrazine |
| Standard InChI | InChI=1S/C10H16N2/c1-5-9-7(3)12-10(6-2)8(4)11-9/h5-6H2,1-4H3 |
| Standard InChI Key | WOKWCTYNOKUPRA-UHFFFAOYSA-N |
| SMILES | CCC1=C(N=C(C(=N1)C)CC)C |
| Canonical SMILES | CCC1=C(N=C(C(=N1)C)CC)C |
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